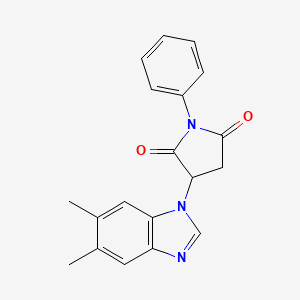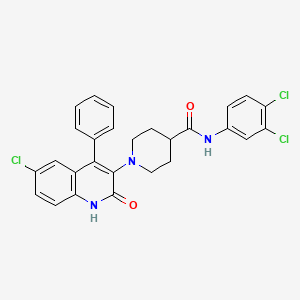![molecular formula C18H14N4O2 B10863993 1,2,3-Benzotriazin-4(3H)-one, 3-[[(2-methyl-8-quinolinyl)oxy]methyl]-](/img/structure/B10863993.png)
1,2,3-Benzotriazin-4(3H)-one, 3-[[(2-methyl-8-quinolinyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-METHYL-8-QUINOLYL)OXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that belongs to the class of benzotriazines. This compound is characterized by its unique structure, which includes a quinoline moiety and a benzotriazine ring. The presence of these two distinct structural components imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-METHYL-8-QUINOLYL)OXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Moiety: The synthesis begins with the preparation of 2-methyl-8-quinolinol. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzotriazine Ring: The next step involves the formation of the benzotriazine ring. This can be accomplished by reacting the quinoline derivative with suitable reagents, such as hydrazine derivatives, under controlled conditions.
Final Coupling Reaction: The final step involves the coupling of the quinoline and benzotriazine moieties through an oxy-methyl linkage. This can be achieved using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of 3-{[(2-METHYL-8-QUINOLYL)OXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-METHYL-8-QUINOLYL)OXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or benzotriazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides, benzotriazine oxides.
Reduction: Reduced quinoline derivatives, reduced benzotriazine derivatives.
Substitution: Halogenated quinoline derivatives, alkylated quinoline derivatives.
Scientific Research Applications
3-{[(2-METHYL-8-QUINOLYL)OXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2-METHYL-8-QUINOLYL)OXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, leading to inhibition of biological processes such as DNA replication or enzyme activity. The benzotriazine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolinol: A precursor in the synthesis of the target compound, known for its ligand properties.
4-Hydroxy-2-quinolones: Compounds with similar quinoline structures, exhibiting unique biological activities.
Benzotriazine Derivatives: Compounds with similar benzotriazine rings, used in various chemical and biological applications.
Uniqueness
3-{[(2-METHYL-8-QUINOLYL)OXY]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is unique due to the combination of the quinoline and benzotriazine moieties. This dual structure imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-[(2-methylquinolin-8-yl)oxymethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C18H14N4O2/c1-12-9-10-13-5-4-8-16(17(13)19-12)24-11-22-18(23)14-6-2-3-7-15(14)20-21-22/h2-10H,11H2,1H3 |
InChI Key |
KMUBVDWGYJDCJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCN3C(=O)C4=CC=CC=C4N=N3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B10863910.png)
![dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate](/img/structure/B10863918.png)

![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10863929.png)
![2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10863943.png)

![N-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10863961.png)

![ethyl 2-({(E)-[(1,6-dimethyl-3-oxo-2-phenyl-1,2,3,4-tetrahydropyridazin-4-yl)amino]methylidene}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B10863972.png)
![8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10863975.png)
![Methyl 4-[6-amino-5-cyano-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B10863978.png)
![2-(4-chlorophenoxy)-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B10863982.png)
![2-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine](/img/structure/B10863988.png)

